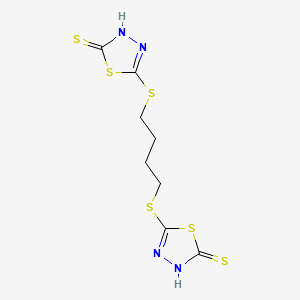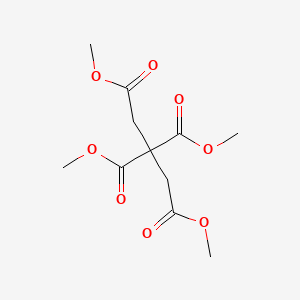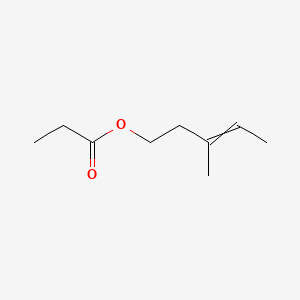
3-Penten-1-ol, 3-methyl-, 1-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Penten-1-ol, 3-methyl-, 1-propanoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from 3-methyl-3-penten-1-ol and propanoic acid. This compound is known for its pleasant fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-1-ol, 3-methyl-, 1-propanoate typically involves the esterification of 3-methyl-3-penten-1-ol with propanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
3-methyl-3-penten-1-ol+propanoic acidacid catalyst3-Penten-1-ol, 3-methyl-, 1-propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the reaction and simplify the separation of the catalyst from the product.
Chemical Reactions Analysis
Types of Reactions
3-Penten-1-ol, 3-methyl-, 1-propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methyl-3-penten-1-ol and propanoic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-methyl-3-penten-1-ol and propanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
3-Penten-1-ol, 3-methyl-, 1-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Penten-1-ol, 3-methyl-, 1-propanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in further metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-penten-3-ol: An alcohol with a similar structure but without the ester functional group.
1-Pentanol, 3-methyl-: Another alcohol with a similar carbon skeleton but different functional groups.
3-Methyl-1-pentyn-3-ol: An acetylenic alcohol with a similar carbon skeleton but different bonding.
Uniqueness
3-Penten-1-ol, 3-methyl-, 1-propanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its alcohol counterparts. The ester group makes it more suitable for applications in flavor and fragrance industries, as well as in organic synthesis where esters are key intermediates.
Properties
CAS No. |
72845-38-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-methylpent-3-enyl propanoate |
InChI |
InChI=1S/C9H16O2/c1-4-8(3)6-7-11-9(10)5-2/h4H,5-7H2,1-3H3 |
InChI Key |
ZJPCSTFVJLTLHN-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)OCC/C(=C/C)/C |
Canonical SMILES |
CCC(=O)OCCC(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


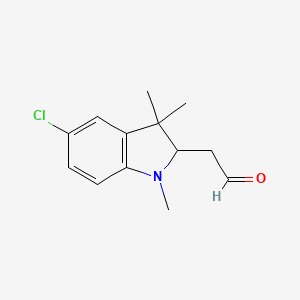

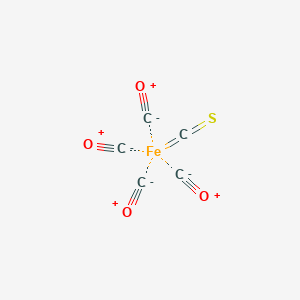
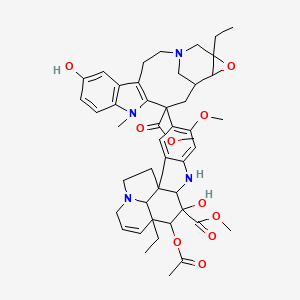

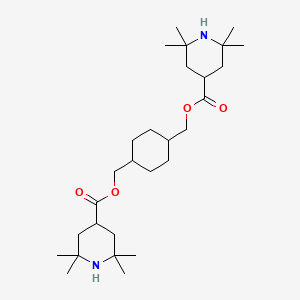
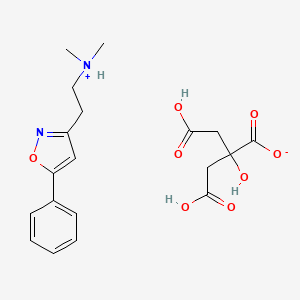
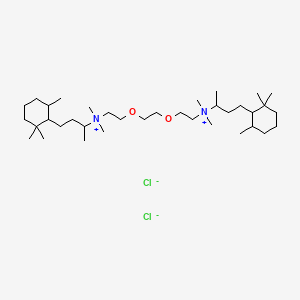
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)

